Levobunolol hydrochloride
Overview
Description
Levobunolol Hydrochloride is the hydrochloride salt form of levobunolol, a naphthalenone and non-cardioselective adrenergic beta-receptor antagonist with anti-glaucoma activity. Upon administration in the eye, levobunolol blocks beta-adrenergic receptors, thereby causing vasoconstriction. Levobunolol also decreases ciliary's body production of aqueous humor, leading to a decrease in aqueous humor.
The L-Isomer of bunolol.
Scientific Research Applications
Vasodilatory Mechanism : Levobunolol hydrochloride is known for increasing ocular blood flow due to its vasodilatory effects on vascular smooth muscle cells. This is particularly beneficial in treating glaucoma by reducing intraocular pressure and increasing ocular blood flow (Dong et al., 2007).
Ocular Hypertensive Treatment : It's extensively used in treating chronic open-angle glaucoma or ocular hypertension. Studies have shown significant pressure reductions with the administration of this compound, comparing favorably with other treatments like timolol maleate (Bensinger et al., 1985; Berson et al., 1985).
Transdermal Formulations : Research into various transdermal formulations of Levobunolol indicates its potential for systemic delivery via the skin, which might help overcome problems associated with its short biological half-life and frequent dosing (Ghosh et al., 1992).
Comparison with Other Treatments : Studies have compared Levobunolol with other beta-blockers like timolol in terms of effectiveness in controlling intraocular pressure, effects on tear volume, and corneal epithelial barrier function. Generally, it shows comparable efficacy and safety profiles (Ishibashi et al., 2003; Gonzalez & Clissold, 1987).
Electrochemical Detection : Electrochemical methods have been developed for the detection and quantification of Levobunolol in various forms, including in human serum, which is important for pharmacokinetic studies (Ghoneim et al., 2014).
In-situ Gel Development : Innovative in-situ gel formulations have been investigated for this compound to enhance its ocular application and therapeutic efficacy, indicating progress in drug delivery systems (Pandey, 2010).
Properties
IUPAC Name |
tert-butyl-[(2S)-2-hydroxy-3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]propyl]azanium;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-YDALLXLXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCCC2=O)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[NH2+]C[C@@H](COC1=CC=CC2=C1CCCC2=O)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.